(R)-8-Bromo-2-aminotetralin

Vue d'ensemble

Description

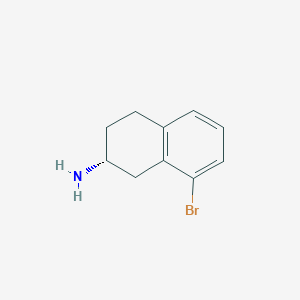

®-8-Bromo-2-aminotetralin is a chiral compound belonging to the class of aminotetralins. This compound is characterized by the presence of a bromine atom at the 8th position and an amino group at the 2nd position on the tetralin ring. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can significantly influence the compound’s biological activity and interactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-8-Bromo-2-aminotetralin typically involves the bromination of 2-aminotetralin. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the tetralin ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position.

Industrial Production Methods: Industrial production of ®-8-Bromo-2-aminotetralin may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Types of Reactions:

Oxidation: ®-8-Bromo-2-aminotetralin can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents and conditions used.

Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

Reduction: Reduced products like amines or alcohols.

Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Applications De Recherche Scientifique

Central Nervous System Disorders

(R)-8-Bromo-2-aminotetralin and its derivatives have been studied for their potential in treating various central nervous system (CNS) disorders. Research indicates that these compounds can exhibit antidepressant, anxiolytic, and antipsychotic effects. Specifically, they have shown promise in alleviating symptoms associated with depression, anxiety, and schizophrenia by acting on serotonin receptors .

Case Study:

A study on the pharmacological profile of 2-aminotetralin derivatives highlighted their efficacy in modulating serotonin (5-HT) receptor activity, which is crucial for managing neuropsychiatric disorders. The findings suggest that this compound could be developed into a selective agonist for 5-HT receptors, potentially leading to new treatments with fewer side effects compared to existing medications .

Anti-Diabetic and Anti-Obesity Effects

Recent investigations have also explored the role of this compound in metabolic disorders. Some studies suggest that this compound may possess anti-diabetic and anti-obesity properties, making it a candidate for managing metabolic syndrome . The mechanism is believed to involve modulation of neurotransmitter systems that regulate appetite and energy expenditure.

Structure-Activity Relationship Studies

The development of this compound has been guided by structure-activity relationship (SAR) studies. Researchers have utilized computational modeling to predict the interaction of this compound with various receptor subtypes. This approach has led to the identification of specific modifications that enhance its binding affinity and selectivity for target receptors .

| Modification | Effect on Binding Affinity | Target Receptor |

|---|---|---|

| Bromination at position 8 | Increased affinity | 5-HT1A |

| Alkyl substitutions | Enhanced selectivity | 5-HT2A |

Enantioselective Synthesis

The synthesis of enantiomerically pure this compound has been achieved through innovative chemoenzymatic methods. These processes allow for high yields of the desired enantiomer while minimizing by-products, which is crucial for pharmaceutical applications .

Example:

A one-pot chemoenzymatic cascade was developed to produce enantioenriched tetrahydroisoquinolines, including this compound as an intermediate. This method demonstrated significant improvements in yield and purity compared to traditional synthetic routes .

Mécanisme D'action

The mechanism of action of ®-8-Bromo-2-aminotetralin involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and amino group play crucial roles in binding to these targets, influencing the compound’s biological activity. The ®-configuration can result in selective binding to chiral receptors, leading to distinct pharmacological effects.

Comparaison Avec Des Composés Similaires

(S)-8-Bromo-2-aminotetralin: The enantiomer of ®-8-Bromo-2-aminotetralin, differing in the spatial arrangement of atoms around the chiral center.

8-Bromo-2-aminotetralin: The racemic mixture containing both ®- and (S)-enantiomers.

2-Aminotetralin: The parent compound without the bromine substitution.

Uniqueness: ®-8-Bromo-2-aminotetralin is unique due to its specific ®-configuration, which can result in different biological activities compared to its (S)-enantiomer or the racemic mixture. The presence of the bromine atom at the 8th position also contributes to its distinct chemical and biological properties.

Activité Biologique

(R)-8-Bromo-2-aminotetralin is a chiral compound that belongs to the aminotetralin class, characterized by a bromine atom at the 8th position and an amino group at the 2nd position of the tetralin ring. This unique structure influences its biological activity significantly, particularly in relation to its interactions with various receptors and enzymes. This article explores the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

The stereochemistry of this compound plays a crucial role in its biological functions. The bromine atom and amino group facilitate binding to specific molecular targets, leading to varied pharmacological effects. The compound's mechanism of action primarily involves:

- Receptor Binding : this compound interacts selectively with dopamine receptors, particularly the D2 subtype, which is implicated in neuropsychiatric disorders such as schizophrenia and Parkinson's disease.

- Influence on Signaling Pathways : Through its receptor interactions, this compound can modulate downstream signaling pathways that affect mood and motor control.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (S)-8-Bromo-2-aminotetralin | Enantiomer of this compound | Higher affinity for D2 receptors |

| 2-Aminotetralin | Lacks bromine substituent | Lower selectivity for dopamine receptors |

| 1-(3-Dimethylaminopropyl)-N-(4-methoxybenzyl)indole | Different scaffold | Cannabinoid receptor activity |

| 3-Hydroxy-N,N-dimethyltryptamine | Tryptamine derivative | Serotonergic activity |

The presence of the bromine atom in this compound enhances its selectivity and potency at dopamine receptors compared to other compounds.

Case Studies and Research Findings

-

Dopamine Receptor Interaction :

A study demonstrated that this compound exhibits selective binding to D2 receptors, influencing dopaminergic signaling pathways. This selectivity is crucial for its potential application in treating conditions like schizophrenia. -

Pharmacological Evaluation :

Research has shown that the compound can act as a lead in developing new drugs targeting specific neuropsychiatric disorders. Its unique structure allows for modifications that could enhance its therapeutic profile . -

Synthesis and Derivative Studies :

Various synthesis methods have been reported for producing this compound and its derivatives, allowing researchers to explore their biological activities systematically. These studies often focus on optimizing binding affinities and assessing pharmacological effects across different receptor types .

Propriétés

IUPAC Name |

(2R)-8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3,8H,4-6,12H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXLDZYAFGPNHL-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C[C@@H]1N)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628468 | |

| Record name | (2R)-8-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161661-17-2 | |

| Record name | (2R)-8-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.